Product packaging for Fmoc-Deg-OH(Cat. No.:CAS No. 218926-46-6)

Fmoc-Deg-OH

Cat. No.: B2661125
CAS No.: 218926-46-6
M. Wt: 353.418
InChI Key: NUABWLRFIOIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fmoc-Protected Amino Acid Derivatives in Contemporary Chemistry

In contemporary chemistry, the synthesis of peptides is dominated by the Solid-Phase Peptide Synthesis (SPPS) methodology, where Fmoc-protected amino acid derivatives are indispensable. nih.govaltabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group attached to the alpha-amino group of an amino acid. ontosight.ai This protection is crucial as it prevents the amino group from undergoing unwanted reactions during the peptide bond formation process, ensuring that amino acids are added sequentially in the correct order. altabioscience.com

Significance of Fmoc-Deg-OH within the Broader Context of Non-Canonical Amino Acids and Peptidomimetics

This compound is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard proteinogenic amino acids encoded by the genetic code. nih.govnih.gov The incorporation of ncAAs into peptide chains is a powerful strategy in chemical biology and drug discovery to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties. mdpi.comnih.gov Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability due to cleavage by proteases. nih.govmdpi.com

The significance of this compound lies in the unique structural features of its diethylglycine core. The presence of two ethyl groups on the alpha-carbon introduces significant steric hindrance. When incorporated into a peptide backbone, this bulky, non-natural residue can enforce specific conformational constraints, influence secondary structure formation (like helices), and increase resistance to enzymatic degradation. chemimpex.commdpi.com Therefore, this compound serves as a key building block for designing peptide-based drugs with enhanced stability and potentially higher biological activity. chemimpex.com The use of such ncAAs allows researchers to explore chemical and functional properties that are inaccessible with the standard set of amino acids. nih.gov

Historical Context and Evolution of Fmoc-Based Methodologies Relevant to this compound

The development of Fmoc-based methodologies represents a major milestone in the history of chemical peptide synthesis. peptide-li.comresearchgate.net The Fmoc group was first introduced for Nα-protection in 1970 by Louis A. Carpino and Grace Y. Han for use in solution-phase synthesis. nih.gov However, its true impact was realized in the late 1970s when it was adapted for solid-phase applications. nih.gov

This adaptation provided a chemically milder and more versatile alternative to the established Boc-based SPPS, which was developed by R. B. Merrifield in the 1960s. researchgate.netpublish.csiro.au The shift towards Fmoc chemistry gained momentum through the 1980s and 1990s. nih.gov Key advantages driving its adoption included the avoidance of corrosive and hazardous HF, the ability to monitor the synthesis in real-time by measuring the UV absorbance of the cleaved Fmoc byproduct, and the compatibility with a wider range of modified amino acids. nih.gov By 1994, an overwhelming majority of laboratories performing peptide synthesis were using Fmoc chemistry. nih.gov This evolution created the demand and the synthetic framework for a wide variety of specialized building blocks, including non-canonical derivatives like this compound, to be used in automated peptide synthesizers. publish.csiro.au

Current Research Landscape and Future Directions for this compound Investigations

Currently, this compound is primarily utilized as a specialized building block in research focused on peptide synthesis and drug development. chemimpex.com Its application is central to the design of peptidomimetics where precise control over the peptide's conformation and stability is required. chemimpex.comnih.gov Researchers incorporate this compound into peptide sequences to create analogs of biologically active peptides, aiming to enhance their therapeutic properties. chemimpex.com

Future investigations involving this compound are likely to expand in several directions. A key area is the continued development of novel peptide-based therapeutics for a range of diseases. archivemarketresearch.com The use of this compound and other sterically demanding ncAAs will be critical in the rational design of inhibitors, for example, by creating structures that can target specific protein-protein interactions or enzyme active sites with high affinity and specificity. nih.gov Furthermore, as the field of peptide-based biomaterials grows, building blocks like this compound could be used to construct self-assembling nanostructures with unique physical and biological properties for applications in tissue engineering and drug delivery. The ongoing refinement of SPPS techniques, including the development of more efficient coupling reagents and greener solvents, will further facilitate the synthesis of increasingly complex and larger peptides incorporating this compound. peptide-li.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B2661125 Fmoc-Deg-OH CAS No. 218926-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUABWLRFIOIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218926-46-6
Record name 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc Deg Oh and Its Derivatives

Strategies for the Preparation of Fmoc-Deg-OH as a Building Block

The preparation of this compound requires a strategic approach to ensure high yield, purity, and correct stereochemistry. A robust synthetic route has been developed for optically pure, Fmoc-protected diethylene glycol-containing monomers, which can be adapted for this compound. nih.gov

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to the amine of a diethylene glycol derivative is a crucial step. The choice of the Fmoc-donating reagent is critical for optimizing the yield and minimizing side products. Commonly used reagents for Fmoc protection include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com

The reaction conditions for Fmoc protection are typically under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine in dichloromethane). total-synthesis.com For a diethylene glycol amine, careful control of stoichiometry and temperature is necessary to prevent side reactions. The stability of the Fmoc group is a key advantage; it is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). wikipedia.orgluxembourg-bio.com

A key aspect of optimization involves ensuring the purity of the Fmoc-amino acid derivative. Commercial preparations of Fmoc-protected amino acids can sometimes contain impurities such as acetic acid, which can lead to chain termination during peptide synthesis. nih.gov Therefore, rigorous purification and quality control of the synthesized this compound are essential.

Table 1: Comparison of Common Fmoc Protection Reagents

ReagentAdvantagesDisadvantages
Fmoc-Cl Highly reactive, leading to rapid protection.Sensitive to moisture and heat; can lead to the formation of oligopeptides. total-synthesis.com
Fmoc-OSu More stable than Fmoc-Cl; reduces the formation of unproductive oligopeptides during the preparation of Fmoc amino acid derivatives. total-synthesis.comMay be less reactive than Fmoc-Cl, requiring longer reaction times.

If the diethylene glycol moiety in this compound contains a chiral center, maintaining stereochemical integrity during synthesis is paramount. A synthetic route for optically pure Fmoc-protected diethylene glycol-containing (R)- and (S)-γPNA monomers has been developed, which demonstrates a strategy for high stereochemical control. nih.gov This methodology can be adapted for the synthesis of enantiomerically pure this compound.

The strategy involves the use of a temporary, "safety-catch" protecting group, such as 9-(4-bromophenyl)-9-fluorenyl, to suppress epimerization during key synthetic steps like O-alkylation and reductive amination. nih.gov The optical purity of the final monomers in this reported synthesis was determined to be greater than 99.5% enantiomeric excess (ee), as assessed by 19F-NMR and HPLC. nih.gov This level of stereochemical control is crucial for the synthesis of well-defined peptide analogues.

The urethane (B1682113) nature of the Fmoc protecting group itself helps to suppress racemization during the subsequent activation and coupling steps in peptide synthesis. nih.gov However, certain amino acids, like histidine and cysteine, are particularly prone to racemization. peptide.com While Deg is not a standard amino acid, the potential for racemization at an adjacent chiral center during activation should be considered and mitigated, possibly through the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt). peptide.com

Several side reactions can occur during the synthesis of Fmoc-protected building blocks. One of the most common is the formation of an Fmoc-dipeptide, which occurs through unwanted carboxyl activation when using reagents like 9-fluorenylmethyl chloroformate. nih.gov This impurity can be incorporated into the growing peptide chain during SPPS, leading to deletion sequences. To prevent this, an intermediate silylation of the carboxylic acid can be employed to protect it and prevent amino acid oligomerization during the Fmoc protection step. nih.gov

Another potential side reaction is the Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide. nih.gov Careful selection of the Fmoc reagent and reaction conditions is therefore critical.

The new synthetic methodology reported for the PNA monomers is well-suited for large-scale production, with most synthetic steps providing excellent chemical yields without the need for chromatographic purification, relying instead on simple workup and precipitation. nih.gov This suggests that a well-designed synthetic route for this compound can also minimize side reactions and simplify purification.

Incorporation of this compound in Peptide Synthesis

The incorporation of non-standard building blocks like this compound into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). The Fmoc/tBu (tert-butyl) strategy is the most commonly employed method for SPPS. altabioscience.com

In Fmoc-SPPS, the peptide is assembled in a stepwise manner on a solid support, typically a resin. luxembourg-bio.com Each cycle of amino acid addition involves two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the coupling of the next Fmoc-protected amino acid. luxembourg-bio.com

The process begins with the attachment of the first amino acid to the resin. The Fmoc group is then removed using a solution of 20% piperidine in DMF. nih.gov After washing the resin to remove excess reagents, the this compound is activated and coupled to the free amine of the resin-bound amino acid. This cycle is repeated until the desired peptide sequence is assembled.

The choice of resin is dependent on the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is often used. google.com

The formation of the amide bond between the carboxyl group of this compound and the N-terminal amine of the growing peptide chain requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, especially for a potentially sterically hindered or non-standard building block like this compound.

Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. chempep.combachem.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and reduce racemization. bachem.compeptide.com The combination of DIC and HOBt is a classic method that remains effective. bachem.com

Phosphonium salts , such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP®), are highly efficient coupling reagents. bachem.com However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). bachem.com

Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are extremely popular in SPPS due to their high reactivity and the water-solubility of their byproducts, which simplifies purification. chempep.combachem.com For particularly difficult couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. chempep.com

The selection of the optimal coupling reagent for this compound would likely involve screening several of these reagents to determine which provides the highest yield and purity of the final peptide. The steric bulk of the diethylene glycol moiety may necessitate the use of a more powerful coupling reagent like HATU or PyBOP. chempep.com Additionally, the choice of base used during the coupling reaction, such as N,N-diisopropylethylamine (DIPEA) or collidine, can influence the extent of side reactions like racemization. chempep.com

Table 2: Common Coupling Reagents for SPPS

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DIC, DCCOften used with additives (HOBt, Oxyma Pure) to suppress racemization. bachem.compeptide.com
Phosphonium Salts BOP, PyBOP®High coupling efficiency; BOP produces a carcinogenic byproduct. bachem.com
Aminium/Uronium Salts HBTU, TBTU, HATUVery popular, highly reactive, and produce soluble byproducts. chempep.combachem.com HATU is particularly potent for difficult couplings. chempep.com

Solid-Phase Peptide Synthesis (SPPS) with this compound

Fmoc Deprotection Kinetics and Efficiency in this compound Peptide Synthesis

The removal of the Fmoc protecting group is a critical step in SPPS, and its efficiency directly impacts the yield and purity of the final peptide. nih.gov The steric hindrance posed by the two ethyl groups at the α-carbon of diethylglycine can significantly slow down the rate of Fmoc deprotection compared to proteinogenic amino acids. Slow or incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. nih.govluxembourg-bio.com

The standard reagent for Fmoc deprotection is a 20% solution of piperidine in N,N-dimethylformamide (DMF). iris-biotech.de However, for sterically hindered residues like diethylglycine, alternative basic reagents or modified conditions may be necessary to achieve complete and efficient deprotection. The choice of base is critical, as it must be strong enough to abstract the acidic proton on the fluorene ring but not so strong as to cause side reactions. nih.govnih.gov

Several bases have been evaluated for their efficacy in Fmoc removal, each with its own advantages and disadvantages. A comparison of commonly used basic reagents is presented below.

Basic ReagentTypical ConcentrationAdvantagesDisadvantagesCitations
Piperidine20-50% in DMFWell-established, effective for most amino acids, acts as a scavenger for dibenzofulvene.Can be slow for sterically hindered residues, can promote aspartimide formation in sensitive sequences. nih.goviris-biotech.despringernature.com
Piperazine (often with DBU)5% piperazine in DMF/NMPCan reduce diketopiperazine formation, may be more effective for some difficult sequences.May require the addition of a stronger, non-nucleophilic base like DBU. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-20% in DMF (often with a scavenger)Very strong, non-nucleophilic base that can accelerate deprotection of hindered residues.Does not act as a dibenzofulvene scavenger, requiring the addition of a trapping agent like piperidine; can increase the risk of racemization and other side reactions. iris-biotech.denih.gov
4-Methylpiperidine (4-MP)20% in DMFSimilar efficiency to piperidine, not a controlled substance in some regions.Shares many of the same limitations as piperidine for hindered residues. nih.goviris-biotech.de
Pyrrolidine20-50% in various solventsCan be more effective than piperidine in less polar solvents.May require optimization of reaction conditions. researchgate.net
Diethylamine (DEA)10-60% in DMF or DCMVolatile and easily removed, can be used in solution-phase synthesis.Slower deprotection rates compared to cyclic secondary amines. researchgate.netreddit.com

For this compound, a stronger base such as DBU, often in combination with a nucleophilic scavenger like piperidine, may be required to achieve efficient deprotection, especially when the diethylglycine residue is at the N-terminus of a growing peptide chain. iris-biotech.denih.gov

The choice of solvent plays a crucial role in the efficiency of Fmoc deprotection by influencing the swelling of the resin and the solvation of the peptide chain and reagents. nih.govreddit.com N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in Fmoc SPPS due to their excellent solvating properties. nih.govuci.edu

The polarity of the solvent affects the rate of the β-elimination reaction that liberates the dibenzofulvene (DBF) intermediate. nih.gov More polar solvents generally lead to faster deprotection rates. springernature.com However, for sequences prone to aggregation, the use of solvent mixtures or "chaotropic" solvents can be beneficial.

Solvent SystemPropertiesImpact on Deprotection of Hindered ResiduesCitations
N,N-Dimethylformamide (DMF)Polar aprotic, good resin swelling.Standard solvent, but may not be sufficient to overcome aggregation in difficult sequences containing Deg. nih.govreddit.com
N-Methyl-2-pyrrolidone (NMP)More polar than DMF, excellent solvating properties.Often improves reaction kinetics and can be beneficial for hindered couplings and deprotections. uci.edu
Dimethyl sulfoxide (DMSO)Highly polar aprotic, can disrupt secondary structures.Used as a co-solvent to break up aggregates and improve deprotection efficiency. researchgate.net
Dichloromethane (DCM)Less polar, good for swelling polystyrene resins.Generally leads to slower deprotection rates compared to DMF or NMP. nih.govreddit.com
Solvent Mixtures (e.g., DMF/DCM, DMF/DMSO)Can offer a balance of resin swelling and peptide solvation.Can be optimized to improve the synthesis of problematic sequences containing Deg. researchgate.net

For peptides containing the sterically demanding diethylglycine residue, using a more polar solvent like NMP or incorporating a small amount of a chaotropic agent or a solvent like DMSO can help to disrupt peptide aggregation and facilitate the access of the deprotecting base to the Fmoc group. uci.edu

During the base-mediated removal of the Fmoc group, a reactive intermediate, dibenzofulvene (DBF), is generated. nih.govnih.gov If not effectively trapped, DBF can react with the newly liberated N-terminal amine of the peptide chain, forming a stable adduct that terminates chain elongation. nih.govresearchgate.net

Secondary amines, such as piperidine, are commonly used for Fmoc deprotection because they also act as efficient scavengers for DBF, forming a stable and soluble adduct that can be washed away. nih.govspringernature.com However, when using non-nucleophilic bases like DBU for the deprotection of sterically hindered residues like this compound, it is crucial to include a nucleophilic scavenger in the deprotection solution. iris-biotech.de

Commonly used scavengers for dibenzofulvene include:

Piperidine: The most common scavenger, typically used in excess when it is also the deprotecting agent. nih.gov

Piperazine: Can also act as a scavenger and is sometimes used in combination with DBU. nih.gov

Thiols: In some instances, thiols can be used to trap DBF, although this is less common in standard SPPS.

The efficient removal of the DBF-adduct is essential to prevent contamination of the final peptide product. In solution-phase synthesis, this can be achieved through extraction or crystallization. delivertherapeutics.com

Resin Selection and Loading Considerations for this compound

For peptides incorporating this compound, resins with lower loading capacities (0.1 to 0.4 mmol/g) are often preferred to minimize intermolecular interactions and aggregation. nih.gov Resins with flexible linkers and a more polar environment, such as those grafted with polyethylene (B3416737) glycol (PEG), can also improve solvation and reaction kinetics for difficult sequences. nih.govbiosynth.com

Resin TypeLinker TypeCleavage ConditionsSuitability for this compound Containing PeptidesCitations
Wang Resinp-Alkoxybenzyl alcoholStrong acid (e.g., 95% TFA)Standard choice for C-terminal acids, but may not be optimal for highly aggregating sequences with Deg. fluorochem.co.ukiris-biotech.de
2-Chlorotrityl chloride (2-CTC) ResinTritylMild acid (e.g., 1% TFA or AcOH/TFE/DCM)Excellent for sterically hindered first amino acid loading and for the synthesis of protected peptide fragments. The bulky linker can help to reduce aggregation. biosynth.comiris-biotech.de
Rink Amide ResinKnorr/RinkStrong acid (e.g., 95% TFA)Standard choice for C-terminal amides. The use of a low-loaded version is recommended for sequences with Deg. nbinno.com
Sieber Amide ResinXanthenylMild acid (e.g., 1% TFA)Suitable for the synthesis of protected peptide amides and can be beneficial for sterically demanding couplings. peptide.com
ChemMatrix® ResinPEG-basedDependent on the linkerProvides a more polar environment, improving solvation and reducing aggregation, which is highly beneficial for peptides containing Deg. frontiersin.org

The loading of the first amino acid, this compound, onto the resin is a critical step. Due to its steric bulk, standard coupling conditions may be inefficient. For Wang resin, stronger coupling reagents and longer reaction times may be necessary. For 2-chlorotrityl chloride resin, the loading is generally more efficient as it does not require pre-activation of the carboxylic acid, thus minimizing the risk of side reactions. uci.eduiris-biotech.de

Strategies to Mitigate Problematic Sequences Containing Deg

The presence of the Cα,α-disubstituted diethylglycine residue can induce the formation of "difficult" or "problematic" sequences, which are prone to aggregation and incomplete reactions. nih.gov Several strategies can be employed to mitigate these issues:

Use of Chaotropic Agents: The addition of salts like LiCl or KSCN to the reaction mixture can help to disrupt secondary structures and improve solvation.

Elevated Temperatures: Performing couplings and deprotections at higher temperatures can increase reaction rates and disrupt aggregation. Microwave-assisted SPPS is particularly effective in this regard. nih.gov

Pseudoproline Dipeptides: While not directly applicable to the diethylglycine residue itself, the incorporation of pseudoproline dipeptides in other parts of the sequence can disrupt aggregation.

Backbone Protection: The use of the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen of a preceding residue can prevent interchain hydrogen bonding.

Optimized Coupling Reagents: For the coupling of this compound and subsequent amino acids, highly efficient coupling reagents such as HATU, HCTU, or COMU are recommended. In particularly difficult cases, the use of amino acid fluorides may be beneficial.

Solvent Choice: As discussed previously, the use of NMP or solvent mixtures containing DMSO can significantly improve the synthesis of aggregating sequences. uci.edu

Low-Loaded Resins: Utilizing resins with a lower substitution level reduces the density of peptide chains on the solid support, thereby minimizing intermolecular aggregation. nih.gov

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (SPPS) offers advantages for the large-scale production of peptides and for segments that are particularly difficult to assemble on a solid support. delivertherapeutics.compeptide.com

The incorporation of this compound in solution-phase synthesis requires careful optimization of coupling and deprotection steps. Due to the steric hindrance of diethylglycine, coupling reactions often require more potent activating agents and may proceed at a slower rate.

Deprotection of the Fmoc group in solution is typically achieved using a volatile secondary amine like diethylamine (DEA) or pyrrolidine, which allows for easier removal of the excess base and the DBF-adduct during workup. researchgate.netreddit.com The purification of intermediates after each coupling and deprotection step is a key feature of solution-phase synthesis, ensuring the high purity of the final product. However, the purification of the DBF-adduct can be challenging, and specific extraction or crystallization protocols may be required. delivertherapeutics.com

Advanced Modification Strategies for this compound

Advanced modification strategies for peptides containing N-Fmoc-α,α-diethylglycine (this compound) are crucial for developing peptides with enhanced properties. These modifications can influence the peptide's conformation, stability, and biological activity. The unique steric hindrance provided by the gem-diethyl group at the α-carbon of the Deg residue presents both challenges and opportunities in synthetic peptide chemistry.

N-methylation of the peptide backbone is a common strategy to increase metabolic stability, improve membrane permeability, and modulate the conformation of peptides. nih.govspringernature.com The N-methylation of a Deg residue within a peptide sequence in Fmoc-based solid-phase peptide synthesis (SPPS) is a challenging task due to the significant steric hindrance around the α-carbon. The coupling of any residue onto an N-methylated amino acid is known to be difficult, and this is exacerbated when the N-methylated residue is as sterically bulky as Deg. nih.govnih.gov

Several on-resin N-methylation methods are compatible with Fmoc chemistry, though their application to a sterically hindered residue like Deg would require significant optimization. springernature.comnih.govnih.gov One of the most established methods is based on the work of Fukuyama and Miller-Scanlan, which involves a three-step process:

Protection of the secondary amine: After coupling the this compound residue and removing its Fmoc group, the newly formed secondary amine is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.gov This group activates the sulfonamide proton, making it acidic.

Methylation: The activated nitrogen is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Deprotection: The o-NBS group is subsequently removed by treatment with a thiol, such as 2-mercaptoethanol, to liberate the N-methylated amine, which is then ready for the next coupling step. nih.gov

Another approach is direct alkylation, which can be performed on-resin. springernature.com However, the efficiency of these methods for a residue as sterically crowded as Deg is expected to be low and would require optimized conditions, potentially including microwave assistance to overcome the high activation energy of the coupling step onto the N-methylated Deg residue. springernature.com The choice of coupling reagent is also critical, with more potent reagents like PyAOP or HATU being necessary for the subsequent coupling of the next amino acid residue. nih.gov

MethodKey ReagentsAdvantagesChallenges with Deg Residue
Fukuyama-Mitsunobu based (Biron-Kessler)o-NBS-Cl, DBU, CH₃I or (CH₃)₂SO₄, 2-MercaptoethanolWell-established for various amino acids. nih.gov High yielding under optimized conditions.Steric hindrance from diethyl groups may impede the initial o-NBS protection and subsequent methylation, requiring longer reaction times or elevated temperatures.
Direct AlkylationMethylating agent (e.g., (CH₃)₂SO₄), Base (e.g., DBU)Fewer steps compared to the Fukuyama-based method. springernature.comLower reactivity of the secondary amine of Deg could lead to incomplete methylation. Potential for side reactions if other nucleophilic sites are present in the peptide.
Microwave-Assisted CouplingHATU, HOAt, DIEACan significantly enhance the efficiency of difficult couplings, such as those onto N-methylated residues. springernature.comRequires specialized equipment. Optimization of microwave parameters (power, temperature, time) is crucial to avoid side reactions or peptide degradation.

In the context of peptide synthesis, side-chain protection is a fundamental concept that involves masking reactive functional groups on amino acid side chains to prevent unwanted side reactions during peptide elongation. fiveable.menih.gov However, α,α-diethylglycine (Deg) is a non-proteinogenic, non-functionalized amino acid. nih.govalfa-chemistry.comscbt.com Its structure consists of two ethyl groups attached to the α-carbon of the glycine backbone. nih.govalfa-chemistry.comscbt.com Consequently, Deg does not possess a reactive side chain that requires a protecting group.

The absence of a side chain and its corresponding protecting group simplifies the synthesis of peptides containing Deg. This characteristic is inherently orthogonal to the standard Fmoc/tBu protection scheme used in SPPS. peptide.compeptide.com Orthogonality in peptide synthesis refers to the use of different classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. peptide.compeptide.com

The standard Fmoc-based SPPS strategy employs:

A temporary Nα-protecting group: The Fmoc group, which is labile to a weak base (typically piperidine in DMF). nih.gov

Permanent side-chain protecting groups: These are typically acid-labile, such as the tert-butyl (tBu) group for Asp, Glu, Ser, Thr, and Tyr, or the trityl (Trt) group for Asn, Gln, and Cys. nih.gov These groups are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).

Protecting Group TypeExampleResidueCleavage ConditionStability of Other Groups
Temporary Nα-ProtectionFmocAll residues (including Deg)20% Piperidine in DMFStable to acid (TFA), stable for Deg (no side-chain group).
Permanent Side-Chain ProtectiontBu (tert-butyl)Asp, Glu, Ser, Thr, Tyr95% TFAFmoc is removed prior to this step. The C-C and C-H bonds of the Deg "side-chains" are stable.
Permanent Side-Chain ProtectionTrt (Trityl)Asn, Gln, Cys, His95% TFAFmoc is removed prior to this step. The C-C and C-H bonds of the Deg "side-chains" are stable.
No Side-Chain ProtectionN/ADeg, Gly, AlaN/AOrthogonality is maintained as there is no group to be removed under conflicting conditions.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. biosynth.com Peptides are frequently used scaffolds in bioconjugation for applications in drug delivery, medical imaging, and diagnostics. biosynth.com this compound is not directly used in bioconjugation reactions because the diethylglycine residue itself lacks a functional group that can be selectively targeted by common bioconjugation chemistries.

Instead, this compound is incorporated into a peptide sequence during SPPS to confer specific structural or stability properties. The resulting peptide, which contains the Deg residue, can then be subjected to bioconjugation by targeting other functional amino acid residues within the sequence or its termini. The role of the Deg residue is therefore to act as a structural modulator of the peptide scaffold that is to be conjugated.

Common bioconjugation strategies that can be applied to a peptide containing a Deg residue include:

Cysteine-thiol chemistry: A cysteine residue can be introduced into the peptide sequence. Its thiol group can then be selectively targeted by maleimides or haloacetyl groups to attach drugs, fluorophores, or PEG chains. nih.gov

Lysine-amine chemistry: The ε-amino group of a lysine residue can be acylated with N-hydroxysuccinimide (NHS) esters or isothiocyanates. This is a robust method but can be less selective if multiple lysine residues are present.

Click Chemistry: An unnatural amino acid bearing an azide (B81097) or alkyne group can be incorporated into the peptide sequence. This allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. mdpi.com

N-terminal modification: The N-terminal α-amino group of the peptide can be selectively modified, for example, through oxime or hydrazone formation with an aldehyde- or ketone-containing payload. mdpi.com

The incorporation of Deg can be advantageous in these scenarios by creating a more rigid or proteolytically stable peptide scaffold, which can improve the in vivo performance of the final bioconjugate. For example, a Deg-containing peptide designed for drug delivery might exhibit a longer half-life, allowing the conjugated drug to reach its target more effectively. nih.govadventchembio.com

Target Residue/SiteReactive GroupConjugation ChemistryExample PayloadRole of Deg Residue
CysteineThiol (-SH)Thiol-maleimide addition, Thiol-ene reactionFluorescent dyes, PEG, Cytotoxic drugsEnhances conformational stability of the peptide scaffold.
Lysineε-Amine (-NH₂)NHS ester acylation, Isothiocyanate reactionBiotin, Chelating agents for radiolabelingIncreases proteolytic resistance of the peptide.
Unnatural Amino AcidAzide (-N₃) or Alkyne (-C≡CH)CuAAC or SPAAC (Click Chemistry)Targeting ligands, NanoparticlesProvides a defined and rigid structure for precise payload presentation.
N-terminusα-Amine (-NH₂)Oxime/Hydrazone formation (with aldehydes/ketones)Imaging agents, Hydrogel crosslinkersModulates the overall hydrophobicity and pharmacokinetic properties of the conjugate.

Structural and Conformational Analysis of Fmoc Deg Oh and Its Peptide Constructs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in probing the molecular and supramolecular structure of Fmoc-Deg-OH and its derivatives.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgunits.it It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. americanpeptidesociety.orgunits.it

In the context of Fmoc-peptide constructs, CD spectra can reveal the presence of ordered secondary structures such as α-helices, β-sheets, and random coils. americanpeptidesociety.org For instance, α-helices typically exhibit a positive peak around 190-195 nm and two negative peaks at approximately 208 nm and 222 nm. units.it In contrast, β-sheets show a negative band between 217-218 nm and a positive band near 195-197 nm. units.it Random coil structures generally display a strong negative band below 200 nm. units.it

The Fmoc group itself contributes to the CD signal, particularly in the near-UV region (250-320 nm), due to its aromatic nature. mdpi.comrsc.org The self-assembly of Fmoc-peptides can induce chirality in the Fmoc group's environment, leading to distinct peaks. nih.gov For example, the absorption bands between 250 nm and 290 nm are often associated with the fluorenyl moieties. mdpi.com A peak around 304 nm can indicate that the supramolecular self-assembly is driven by aromatic π–π stacking and stabilized by hydrogen bonding. mdpi.com

Studies on Fmoc-dipeptides have shown that the CD spectra can be complex. acs.org For example, a negative peak observed around 228 nm has been suggested to be indicative of a β-sheet-like structure, though it can be shifted compared to typical β-sheet peaks. nih.gov The high wavelength peaks are often attributed to the induced chirality of the Fmoc group within the assembled structure. nih.gov The temperature dependence of CD spectra can also provide insights into the stability and thermodynamics of the self-assembled structures. acs.org

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~190-195~208, ~222
β-Sheet~195-197~217-218
Random Coil-<200 (strong)
Fmoc-Group Stacking~304-

Data compiled from multiple sources. units.itmdpi.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for investigating hydrogen bonding and the conformational state of peptides. nih.govresearchgate.net It probes the vibrational modes of molecules, with the amide I region (~1600–1700 cm⁻¹) being particularly informative for protein and peptide secondary structure analysis. nih.gov

The frequency of the amide C=O stretching vibration is sensitive to hydrogen bonding patterns. nih.gov For Fmoc-peptide assemblies, shifts in the amide I band can indicate the formation of specific secondary structures like β-sheets. nih.gov For example, the presence of hydrogen-bonding patterns indicative of antiparallel β-sheet structures has been observed in Fmoc-dipeptide gels. nih.gov

The urethane (B1682113) moiety of the Fmoc group also provides characteristic IR bands. The non-hydrogen-bonded urethane C=O stretch appears around 1716-1720 cm⁻¹, while a shift to a lower frequency (e.g., 1702 cm⁻¹) suggests its involvement in hydrogen bonding within the self-assembled structure. researchgate.net This shift is a key indicator of the role of the Fmoc group in the assembly process.

Furthermore, FTIR can be used to study the interactions of this compound with other molecules, such as water. scirp.org The stretching vibrational band of a hydroxyl group, for instance, is sensitive to hydrogen bonding. libretexts.org In the absence of hydrogen bonding, a sharp band is observed at higher frequencies (e.g., ~3700 cm⁻¹ for ethanol (B145695) vapor), whereas in the presence of hydrogen bonding, this band broadens and shifts to lower frequencies (e.g., ~3350 cm⁻¹ for liquid ethanol). libretexts.org This principle can be applied to understand the hydration and intermolecular interactions of this compound constructs.

Table 2: Key FTIR Bands for the Analysis of Fmoc-Peptide Assemblies

Vibrational ModeTypical Frequency (cm⁻¹)Interpretation
Amide I (C=O stretch)~1600-1700Secondary structure (β-sheets, etc.)
Urethane C=O (non-H-bonded)~1716-1720Free Fmoc group
Urethane C=O (H-bonded)~1702Fmoc group involved in H-bonding
Amide II~1516Peptide backbone conformation
Amide III~1232Peptide backbone conformation
O-H Stretch (free)~3600-3700Non-hydrogen-bonded hydroxyl groups
O-H Stretch (H-bonded)~3200-3500 (broad)Hydrogen-bonded hydroxyl groups

Data compiled from multiple sources. nih.govresearchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed, atomic-level structural information of molecules in solution. nmims.edu For peptides, NMR can be used to determine the three-dimensional structure, dynamics, and intermolecular interactions. nmims.edulibretexts.org

Proton (¹H) NMR is widely used to study peptide conformation. libretexts.org Chemical shifts of protons are sensitive to their local electronic environment. libretexts.orgmsu.edu For instance, protons attached to carbons adjacent to electron-withdrawing groups, like the oxygen in a hydroxyl group, are deshielded and appear at lower fields in the NMR spectrum. libretexts.org Hydrogen bonding also affects chemical shifts, typically causing a downfield shift for the involved proton. msu.edu

For larger peptide constructs, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign signals to specific protons within the amino acid residues. nmims.edu NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the tertiary structure. nmims.edu

In the context of this compound, NMR can be used to:

Confirm the chemical structure of the synthesized molecule.

Assign proton and carbon signals. nih.gov

Study the conformation of the peptide backbone through the analysis of coupling constants.

Investigate intermolecular interactions, including the π-π stacking of the fluorenyl groups, by observing changes in chemical shifts upon self-assembly.

For solid-state samples, solid-state NMR (ssNMR) can be employed to characterize the structure of self-assembled fibrils or crystals. nih.gov Isotopic labeling (e.g., with ¹³C and ¹⁵N) is often used in ssNMR to simplify spectra and aid in signal assignment. nih.gov

Table 3: General ¹H NMR Chemical Shift Ranges for Amino Acid Residues

Proton TypeChemical Shift Range (ppm)
Amide (NH)7.5 - 9.0
Aromatic (e.g., Phe, Tyr, Trp)6.5 - 8.0
α-CH3.5 - 5.0
β-CH1.5 - 4.5
Methyl (CH₃)0.5 - 1.5

Note: These are general ranges and can vary depending on the specific residue, neighboring groups, and local environment. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for detecting and quantifying the Fmoc group. nih.govmostwiedzy.plresearchgate.net The fluorenyl moiety of the Fmoc group has a strong chromophore that absorbs UV light at specific wavelengths.

This property is commonly exploited in solid-phase peptide synthesis to quantify the loading of the first Fmoc-protected amino acid onto the resin. rsc.org The Fmoc group is cleaved from the resin using a piperidine (B6355638) solution, which forms a dibenzofulvene-piperidine adduct. nih.govmostwiedzy.pl This adduct has a characteristic UV absorbance maximum around 300-301 nm. nih.govmostwiedzy.plrsc.org By measuring the absorbance of the cleavage solution at this wavelength and using the Beer-Lambert law with a known molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹ at 301 nm), the amount of Fmoc group, and thus the resin loading, can be accurately calculated. nih.govmostwiedzy.plrsc.org

UV-Vis spectroscopy can also be used to monitor the self-assembly of Fmoc-peptides. Changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in absorbance intensity, can indicate aggregation and π-π stacking interactions between the fluorenyl groups. mdpi.com

Table 4: UV-Vis Absorption Maxima for Fmoc Group Quantification

SpeciesWavelength (λmax)Molar Extinction Coefficient (ε)
Dibenzofulvene-piperidine adduct~301 nm~7800 M⁻¹cm⁻¹
Dibenzofulvene-piperidine adduct~289 nm~5800 - 6089 M⁻¹cm⁻¹

Data compiled from multiple sources. nih.govmostwiedzy.plresearchgate.netrsc.org

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Supramolecular Assembly

X-ray diffraction (XRD) and wide-angle X-ray scattering (WAXS) are powerful techniques for probing the periodic structures within materials, providing insights into the supramolecular arrangement of this compound constructs in the solid state or in concentrated gels. mdpi.comreading.ac.uk These methods are essential for characterizing the crystalline or semi-crystalline nature of self-assembled materials. mdpi.commdpi.com

Table 5: Common d-Spacings Observed in XRD/WAXS of Fmoc-Peptide Assemblies

d-Spacing (Å)Structural Feature
~3.4 - 3.8π-π stacking of Fmoc groups
~4.7 - 4.8Inter-strand distance in β-sheets
~10 - 30Inter-fibril or inter-sheet distance

Data compiled from multiple sources. nih.govmdpi.comfrontiersin.org

Microscopic Imaging Techniques

Microscopic imaging techniques provide direct visualization of the morphology of this compound assemblies at the nanoscale. These methods are complementary to spectroscopic and scattering techniques, offering real-space information about the size, shape, and organization of the supramolecular structures.

Commonly used techniques include:

Transmission Electron Microscopy (TEM): TEM offers high-resolution images of nanostructures. In the study of Fmoc-peptides, TEM has revealed the formation of various morphologies, including nanofibers, nanotubes, and vesicles. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of materials. It has been employed to characterize the network structure of Fmoc-peptide hydrogels. acs.org

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of surfaces with high resolution. It is particularly useful for imaging the morphology of self-assembled structures on a substrate and can reveal features like fibril height and persistence length. mdpi.com AFM has been used to show that self-assembled Fmoc-peptide gels can form diverse morphologies such as dendrimers and spherulites, while co-assembled systems often exhibit fibrillar networks. mdpi.com

Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM and can provide high-resolution images with good contrast. It has been used to confirm the formation of fibrous networks in both self-assembled and co-assembled Fmoc-peptide gels. mdpi.com

Confocal Laser Scanning Microscopy (CLSM): When the peptides are labeled with a fluorophore, CLSM can be used to visualize their distribution and trafficking in live cells. rsc.orgnih.govacs.org This is particularly relevant for understanding the biological applications of these peptide constructs.

These imaging techniques collectively provide a comprehensive picture of the hierarchical self-assembly of this compound, from the molecular level to the macroscopic material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is an indispensable tool for visualizing the nanoscale morphology of self-assembled structures formed by Fmoc-amino acids and peptides. By passing a beam of electrons through an ultrathin sample, TEM can resolve the fine details of fibrillar networks, tapes, and other nanostructures with high resolution.

Detailed research findings from analogous Fmoc compounds reveal a diversity of structures. For instance, cryo-TEM has been used to image the self-assembled nanostructures of various Fmoc-amino acids in aqueous solutions. nih.gov These studies show that Fmoc-Alanine (Fmoc-Ala) forms structures composed of extended fibril-like objects that appear to nucleate from spherical cores. nih.gov In contrast, Fmoc-Phenylalanine (Fmoc-Phe) assembles into a mix of straight and twisted fibrils, along with nanotapes. nih.gov Meanwhile, Fmoc-Arginine (Fmoc-Arg) forms distinct plate-like crystals. nih.gov

In more complex systems, such as those involving Fmoc-oligopeptides, TEM reveals how subtle changes in the peptide sequence can dramatically alter the resulting morphology. For example, the self-assembly of Fmoc-L2QG (Fmoc-Leu-Leu-Gln-Gly) results in narrow, twisting fibrous structures, whereas the insertion of an additional leucine (B10760876) residue to create Fmoc-L3QG leads to a transformation into wide, flat, tape-like structures as the pH increases. researchgate.net The paradigm dipeptide, Fmoc-diphenylalanine (Fmoc-FF), is well-documented to form extensive fibrillar networks that constitute hydrogels. mdpi.com

For this compound, TEM would be the primary method to confirm the absence or presence of ordered aggregates. It is hypothesized that the steric hindrance from the two ethyl groups on the alpha-carbon would prevent the necessary backbone hydrogen bonding and side-chain packing required for fibril formation, likely resulting in amorphous or non-ordered structures if any aggregation occurs.

Table 1: TEM Analysis of Representative Fmoc-Peptide Assemblies

CompoundObserved Nanostructure(s)Reference
Fmoc-Alanine (Fmoc-Ala)Fibril-like objects nucleating from spherical cores nih.gov
Fmoc-Phenylalanine (Fmoc-Phe)Mixture of straight/twisted fibrils and nanotapes nih.gov
Fmoc-Arginine (Fmoc-Arg)Plate-like crystals nih.gov
Fmoc-L2QGNarrow, twisting fibrous assemblies researchgate.net
Fmoc-L3QGWide, flat tape-like structures (at higher pH) researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides complementary information to TEM, primarily by imaging the surface topography of bulk materials, such as xerogels or coatings. In SEM, a focused beam of electrons is scanned across a sample's surface, and the resulting emitted or backscattered electrons are collected to form an image. This technique is particularly valuable for visualizing the three-dimensional network architecture of hydrogels derived from Fmoc-peptide self-assembly.

For example, field-emission SEM (FE-SEM) has been used to study the nanoscale morphology of hydrogels from Fmoc-conjugated dipeptides like Fmoc-Phe-Glu (FE), Fmoc-Phe-Gln (FQ), and Fmoc-Phe-Asp (FD). rsc.org These images confirmed that all three dipeptides could form an entangled, three-dimensional fibrillar network, which is responsible for entrapping solvent and forming a stable gel. rsc.org Similarly, cryo-SEM has been employed to visualize the fibrillary structures of hydrogel coatings formed from the enzyme-triggered self-assembly of an Fmoc-tripeptide (Fmoc-FFY). frontiersin.orgfrontiersin.org These studies can reveal the thickness of the hydrogel layer and show how fibers grow from a surface. frontiersin.orgfrontiersin.org SEM is also frequently used to visualize the morphology of peptide assemblies after being drop-cast onto a surface, confirming the presence of fibers, sheets, or other structures. arxiv.org

Confocal Fluorescence Microscopy

Confocal Fluorescence Microscopy is a powerful optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. In the context of Fmoc-peptide assemblies, it is often used to study the hydrogel structure and formation process in situ, especially when combined with specific fluorescent probes.

A common application is the use of Thioflavin T (ThT), a dye whose fluorescence emission increases significantly upon binding to β-sheet structures, which are the hallmark of many self-assembling peptide fibrils. This allows researchers to visualize the formation and spatial distribution of fibrillar aggregates within a hydrogel. nih.gov For example, confocal microscopy combined with Scanning Ion Conductance Microscopy (SICM) has been used to study the different stages of Fmoc-FF hydrogel formation, revealing non-fibrillar aggregates adsorbed on the surface and fibrillar structures further into the gel matrix. nih.gov

Furthermore, the intrinsic fluorescence of the Fmoc group itself can be utilized. Confocal microscopy can track the auto-fluorescence of Fmoc-peptide hydrogels to visualize their structure without external dyes. brighton.ac.uk The technique has also been used to visualize more complex structures, such as coacervate micro-droplets formed from Fmoc-dialanine and a polymer, which can be triggered to transform into a hydrogel composed of bundled nanofilaments. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides indispensable insights into the mechanisms, thermodynamics, and kinetics of self-assembly, complementing experimental observations with atomistic or molecular-level detail.

Molecular Dynamics (MD) Simulations of this compound Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a set of classical mechanics equations and a "force field" that describes the potential energy of the system. This technique is exceptionally well-suited for studying the spontaneous self-assembly of Fmoc-peptides.

Simulations can reveal the key driving forces behind assembly. For Fmoc-peptides, these are consistently identified as the π-π stacking of the aromatic Fmoc groups and intermolecular hydrogen bonding between the peptide backbones. jlu.edu.cnaip.org MD simulations of Fmoc-diphenylalanine (Fmoc-FF) in aqueous solution show that the molecules rapidly self-assemble into well-ordered cylindrical nanostructures, driven primarily by the strong interactions between the Fmoc rings. jlu.edu.cn

Coarse-grained MD simulations, which simplify molecular representations to study longer timescales and larger systems, have been used to investigate the self-assembly of various Fmoc-protected aliphatic single amino acids. rsc.orgnih.gov These simulations can explain how solvent variations lead to different morphologies and how specific amino acids, like Fmoc-Alanine, can form well-defined crystalline structures through optimized Fmoc stacking. rsc.orgnih.gov All-atom MD simulations have also been used to study the assembly of Fmoc-dialanine (Fmoc-AA), revealing the formation of a condensed fibril with Fmoc groups stacked in the core, a structure consistent with TEM data. aip.org

For this compound, MD simulations would be highly informative. They could quantitatively assess the energetic penalty associated with the steric clash of the diethyl groups, confirming the hypothesis that these bulky substituents disrupt the ordered packing and hydrogen bonding necessary for fibril formation, thereby preventing stable self-assembly.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules with high accuracy. While computationally intensive, QM methods can provide fundamental insights into molecular properties that govern reactivity and intermolecular interactions.

In the context of Fmoc-peptide systems, QM calculations serve several roles. They can be used to derive accurate parameters for the force fields used in classical MD simulations, ensuring the simulations are physically realistic. rsc.org QM methods like Density Functional Theory (DFT) can also be used to model and reproduce experimental data, such as UV-Vis absorption spectra of novel Fmoc-amino acid analogues, by calculating the electronic transitions. nih.gov Furthermore, QM calculations have been used to derive quantitative scales for the electronic properties of amino acid side chains, such as inductive and field effects, which can influence the electron density along the peptide backbone and affect secondary structure propensity. researchgate.net

Specific QM calculations detailing the electronic structure and reactivity of this compound are not widely available in the literature. Such studies could, however, be used to calculate properties like the partial charges on atoms, the molecule's dipole moment, and its highest occupied/lowest unoccupied molecular orbitals (HOMO/LUMO), which would be foundational for understanding its chemical behavior and interaction potential in larger peptide constructs.

Prediction of Aggregation Propensity and Fibril Morphology

Predicting whether a given peptide sequence will aggregate is a critical goal in biotechnology and materials science. Several computational tools have been developed for this purpose, which can be broadly categorized as sequence-based or structure-based.

Sequence-based algorithms analyze the amino acid sequence to identify "aggregation-prone regions" (APRs). They use intrinsic properties of the amino acids, such as hydrophobicity, charge, and propensity to form β-sheets, to calculate an aggregation score. chemrxiv.org Structure-based methods, in contrast, thread a peptide sequence through known amyloid fibril structural templates to calculate how well it fits, providing a more direct prediction of fibril-forming ability. nih.gov

Coarse-grained models like MARTINI have been successfully used to predict the aggregation ability of all 400 possible dipeptides, showing good agreement with experimental results and identifying that aromatic residues like Phenylalanine (F) and Tryptophan (W) strongly promote aggregation. acs.org Physics-based coarse-grained models such as UNRES have also been applied to study the association of various peptides, successfully predicting their aggregation propensity by simulating the formation of multi-chain aggregates and calculating their stability. nih.gov Recently, deep learning models trained on large experimental datasets of Fmoc-deprotection reactions during peptide synthesis have been developed to predict aggregation events with high accuracy. amidetech.com

Table 2: List of Mentioned Chemical Compounds

Abbreviation / NameFull Chemical Name
This compoundN-(9-fluorenylmethoxycarbonyl)-L-diethylglycine
Fmoc-AlaN-(9-fluorenylmethoxycarbonyl)-L-alanine
Fmoc-PheN-(9-fluorenylmethoxycarbonyl)-L-phenylalanine
Fmoc-ArgN-(9-fluorenylmethoxycarbonyl)-L-arginine
Fmoc-FFN-(9-fluorenylmethoxycarbonyl)-diphenylalanine
Fmoc-L2QGN-(9-fluorenylmethoxycarbonyl)-Leu-Leu-Gln-Gly
Fmoc-L3QGN-(9-fluorenylmethoxycarbonyl)-Leu-Leu-Leu-Gln-Gly
Fmoc-FEN-(9-fluorenylmethoxycarbonyl)-Phe-Glu
Fmoc-FQN-(9-fluorenylmethoxycarbonyl)-Phe-Gln
Fmoc-FDN-(9-fluorenylmethoxycarbonyl)-Phe-Asp
Fmoc-FFYN-(9-fluorenylmethoxycarbonyl)-Phe-Phe-Tyr
ThTThioflavin T

Supramolecular Chemistry and Self Assembly of Fmoc Deg Oh Based Systems

Mechanisms of Self-Assembly in Fmoc-Deg-OH Containing Peptides

The spontaneous organization of this compound and similar peptide-based molecules into larger, well-defined structures is a hallmark of their chemical nature. This process is primarily governed by a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions. reading.ac.ukrsc.org The interplay of these forces dictates the final morphology and properties of the resulting supramolecular assemblies. reading.ac.uk

The fluorenyl (Fmoc) group is a large, planar, and aromatic moiety that plays a crucial role in initiating and stabilizing the self-assembly process. rsc.orgmanchester.ac.uk The primary mechanism through which the Fmoc group contributes is π-π stacking. reading.ac.ukrsc.orgjlu.edu.cnnih.gov This non-covalent interaction involves the attractive force between the electron-rich π-orbitals of adjacent aromatic rings. jlu.edu.cn

Computational studies, such as those involving molecular dynamics simulations of Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF), have provided significant insights into this phenomenon. jlu.edu.cn These simulations reveal that the fluorenyl rings of neighboring molecules tend to arrange themselves in specific geometries, such as T-shaped and Herringbone structures, which are characteristic of π-π stacking. jlu.edu.cn The radial distribution function (RDF) analysis from these simulations shows a typical distance between fluorenyl rings that is indicative of strong π-π interactions. jlu.edu.cn Furthermore, calculations of interaction energies have confirmed that the van der Waals forces between the Fmoc groups are a major driving force for the aggregation of these molecules. jlu.edu.cn The aromatic interactions of the fluorenyl groups are considered essential for maintaining the balance between hydrophobic and hydrophilic functionalities necessary for self-assembly. mdpi.com

The significance of π-π stacking is not limited to computational models. Experimental techniques like fluorescence spectroscopy are used to probe the molecular arrangement within self-assembled structures. mdpi.com Changes in the fluorescence emission of the fluorenyl group can indicate the dynamics of aggregation and the formation of π-π intermolecular interactions. mdpi.com Circular dichroism spectroscopy also provides evidence for the high supramolecular organization of Fmoc aromatic groups through the observation of specific peaks associated with the π-π* transition of the fluorenyl moiety. mdpi.com

While π-π stacking of the Fmoc groups provides a primary driving force, the formation of extensive hydrogen bonding networks is critical for the stabilization and directional growth of the self-assembled structures. reading.ac.uknih.govrsc.org These networks primarily involve the peptide backbone, where amide (-CONH-) groups can act as both hydrogen bond donors (N-H) and acceptors (C=O). nih.govacs.org Additionally, the terminal carboxylic acid group (-COOH) of this compound can participate in hydrogen bonding. rsc.org

The self-assembly of aromatic peptide amphiphiles, a class to which this compound belongs, is known to be driven by a combination of π-π stacking and hydrogen bonding between the peptide backbones. nih.gov In some cases, hydrogen bonding is considered the primary driver for the self-assembly into fibrillar structures, with the bulky Fmoc groups shielding the hydrogen-bonded core. rsc.org

Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are invaluable for studying these hydrogen bonding interactions. The vibrational frequency of the amide bonds, for instance, is sensitive to their involvement in hydrogen bonds. acs.org The presence of specific peaks in the amide I region of an FTIR spectrum can indicate the formation of secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. nih.gov Studies on similar Fmoc-dipeptides have shown that the formation of a hydrogen bonding network is indicated by the near disappearance of NH proton signals in 1H NMR spectra upon gelation, signifying a reduction in molecular mobility as the molecules transition into a solid-like state. nih.gov In some crystal structures of related peptides, bifurcated hydrogen bonds have been observed, where a single carbonyl oxygen acts as an acceptor for two different hydrogen bond donors, further stabilizing the network. acs.org

The self-assembly process can be viewed as a strategy to sequester these hydrophobic parts of the molecules away from the aqueous solvent, leading to the formation of a core-shell structure where the hydrophobic regions are buried, and the more hydrophilic parts (like the carboxylic acid) are exposed to the water. reading.ac.uksci-hub.se This hydrophobic-driven aggregation is a key factor in the formation of various nanostructures, including micelles, fibers, and gels. reading.ac.uksci-hub.se The balance between hydrophobic interactions and other forces like hydrogen bonding and electrostatic interactions is crucial for determining the final morphology of the self-assembled structures. reading.ac.ukmdpi.com

Formation and Properties of this compound Derived Gels (Hydrogels and Organogels)

This compound and related Fmoc-peptide derivatives are known for their ability to act as low-molecular-weight gelators (LMWGs). mdpi.comnih.gov These molecules can self-assemble in a solvent to form a three-dimensional network of fibers that entraps the solvent, resulting in the formation of a gel. rsc.orgacs.org Depending on the solvent used, these can be either hydrogels (water-based) or organogels (organic solvent-based). acs.org

The transition from a solution of individual this compound molecules to a gel state can be triggered by various external stimuli. rsc.orgmdpi.com These triggers work by altering the solubility of the gelator or the balance of non-covalent interactions, thereby promoting self-assembly and network formation. rsc.org

pH: One of the most common methods to induce gelation is the "pH-switch" method. nih.gov For molecules like this compound containing a carboxylic acid group, the molecule is typically soluble at a high pH (e.g., pH 10.5) where the carboxylic acid is deprotonated to a carboxylate (-COO⁻). nih.gov The negative charge on the carboxylate groups leads to electrostatic repulsion between the molecules, preventing aggregation. rsc.org Gelation is then triggered by lowering the pH, for instance, by the addition of an acid like HCl or through the slow hydrolysis of glucono-δ-lactone (GdL), which gradually releases gluconic acid. nih.govmdpi.comrsc.org As the pH decreases, the carboxylate groups become protonated, neutralizing the charge and reducing electrostatic repulsion. rsc.org This allows the other non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) to dominate, leading to self-assembly and gel formation. rsc.org The final pH has a significant impact on the properties of the resulting gel. rsc.org

Temperature: Temperature can also be a controlling factor in gelation. acs.org In some systems, a heating and cooling cycle can be used to form a gel. mdpi.com Increasing the temperature can disrupt the non-covalent interactions holding the gel network together, leading to a gel-sol transition. acs.org Conversely, cooling a solution of the gelator can promote self-assembly and gel formation. mdpi.com However, for some Fmoc-dipeptide systems, an increase in temperature can induce syneresis and collapse of the hydrogel, a behavior similar to that of polymers with a lower critical solution temperature (LCST). acs.org

Solvent Polarity: The choice of solvent is critical, particularly in the formation of organogels and in solvent-switch methods for hydrogel formation. rsc.orgacs.org The "solvent-switch" method involves dissolving the Fmoc-peptide in a good organic solvent (like DMSO or HFIP) and then adding a poor solvent (like water) to trigger aggregation and gelation. nih.gov The polarity and hydrogen-bonding capability of the organic solvent can influence the solubility of the gelator and the morphology of the resulting fibrous network, thereby tuning the properties of the gel. rsc.orgacs.org For instance, solvents with a high degree of hydrogen bonding can interfere with the hydrogen bonding between gelator molecules, which is essential for stable gel formation. acs.org

Below is a table summarizing the effect of different triggers on the gelation of Fmoc-peptide systems.

Gelation TriggerMechanism of ActionEffect on Fmoc-Peptide System
pH Decrease Protonation of carboxylate groups, reducing electrostatic repulsion. rsc.orgnih.govPromotes self-assembly and formation of a fibrous network. rsc.org
Temperature Change Affects the strength of non-covalent interactions and molecular motion. acs.orgCan induce gel-sol transitions or promote gel formation upon cooling. acs.orgmdpi.com
Solvent Switch Addition of a poor solvent to a solution of the gelator in a good solvent. nih.govReduces solubility and induces rapid self-assembly and gelation. nih.gov

Rheology is the study of the flow and deformation of matter, and it provides crucial information about the mechanical properties of gels, such as their stiffness and stability. manchester.ac.ukrsc.org The rheological properties of Fmoc-peptide gels are highly dependent on the underlying fibrous network structure, which in turn is influenced by the gelation conditions. rsc.orgresearchgate.net

A key characteristic of a gel is that the storage modulus (G'), which represents the elastic (solid-like) behavior, is greater than the loss modulus (G''), which represents the viscous (liquid-like) behavior. mdpi.comnih.gov For Fmoc-peptide gels, G' is typically significantly larger than G'', confirming their gel-like nature. mdpi.comnih.gov The value of G' can be tuned by changing factors such as the concentration of the gelator, the solvent used, and the method of gelation. mdpi.comrsc.org For example, the stiffness of Fmoc-dipeptide gels has been shown to vary over several orders of magnitude depending on the preparation method. mdpi.com

Fmoc-peptide gels often exhibit shear-thinning behavior, meaning their viscosity decreases under shear stress. researchgate.net This is a desirable property for applications like injectable biomaterials. They can also show thixotropic behavior, which is the ability to regain their gel-like structure after the shear stress is removed. researchgate.net The critical strain, which is the amount of deformation a gel can withstand before its structure breaks down, is another important rheological parameter. rsc.org For Fmoc-diphenylalanine gels, the critical strain has been observed to vary depending on the solvent used for their preparation. rsc.org

The table below presents typical rheological data for Fmoc-peptide based gels from the literature.

Fmoc-Peptide SystemGelator ConcentrationStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Key Observation
Fmoc-FF in DMSO/Water5 mg/mL~10,000< G'The storage modulus is similar to that of gels prepared in HFIP/water. nih.gov
Fmoc-LG14.62 mMVaries< G'Forms self-supporting gels at pH 4. researchgate.netrsc.org
Fmoc-FG14.62 mMVaries< G'Forms self-supporting gels at pH 4, with stiffness depending on hydrophobicity. researchgate.netrsc.org
Co-assembled Fmoc-Lys-Fmoc & Fmoc-Glu-G' > G''tan δ ≈ 0.1-0.2Co-assembly leads to good rheological characteristics. mdpi.comnih.gov

Stability and Degradation Profiles of this compound Supramolecular Structures

The stability of supramolecular structures is paramount for their application. For hydrogels formed from Fmoc-amino acids, stability is influenced by external factors such as pH, temperature, ionic strength, and solvent composition. nih.govsemanticscholar.org Changes in pH, for instance, can alter the protonation state of the terminal carboxyl group, affecting the hydrophobic-hydrophilic balance and modulating the assembly process. rsc.org Temperature can also induce phase transitions; some Fmoc-dipeptide hydrogels have been observed to collapse at elevated temperatures, a behavior similar to polymers with a lower critical solution temperature (LCST). acs.org

The degradation of these structures can occur through two primary pathways: physical disassembly of the non-covalent network or chemical degradation of the constituent molecules. The Fmoc group itself is famously labile to basic conditions, typically being removed by secondary amines like piperidine (B6355638) during solid-phase peptide synthesis (SPPS) via a β-elimination mechanism. publish.csiro.au Therefore, exposure of an this compound assembly to a sufficiently basic environment would likely lead to the cleavage of the Fmoc group and subsequent disassembly of the structure. Thermal degradation is also a consideration; studies on co-assembled Fmoc-amino acid gels show that significant weight loss occurs at temperatures above 200 °C. chimia.ch Other potential degradation pathways, particularly during synthesis, include side reactions such as aspartimide formation in sequences containing aspartic acid, or epimerization under prolonged base exposure. nih.govacs.org

Table 1: Factors Influencing the Stability of Fmoc-Amino Acid Supramolecular Assemblies

FactorEffect on StabilityExamples / ObservationsCitation
pH Alters ionization state, affecting hydrophobic/hydrophilic balance and electrostatic interactions.Gelation of Fmoc-dipeptides is often triggered by a pH switch to below the apparent pKa. Structural transitions from antiparallel β-sheets to parallel helices can be induced by increasing pH due to electrostatic repulsion. rsc.orgnih.gov
Temperature Can induce phase transitions (gel-sol) or cause structural collapse (syneresis).Some Fmoc-dipeptide gels show gelation upon heating, while others collapse. Thermal cleavage of the Fmoc group can occur at high temperatures (e.g., 120 °C in DMSO) without a base. acs.orgchimia.chnih.gov
Ionic Strength Modulates electrostatic screening and hydrophobic interactions, affecting assembly and morphology.Anions from the Hofmeister series can promote hydrophobic interactions and self-assembly in Fmoc-dipeptides. nih.gov
Solvent The polarity and composition of the solvent control solubility and the balance of interactions driving assembly.A "solvent switch" from an organic solvent like DMSO to water is a common method to induce hydrogelation of Fmoc-peptides. nih.govresearchgate.net
Chemical Reagents Bases (e.g., piperidine) can chemically cleave the Fmoc group, leading to degradation of the assembly.20% piperidine in DMF rapidly removes the Fmoc group. DBU is an alternative to avoid side reactions. publish.csiro.aunih.gov

Co-Assembly Phenomena with this compound and Other Molecules

Co-assembly, the process of forming a single supramolecular structure from two or more different components, is a powerful strategy to create materials with novel or enhanced properties. mdpi.com While specific research on the co-assembly of this compound is limited, studies on other Fmoc-amino acids demonstrate the versatility of this approach. By combining different low molecular weight gelators (LMWGs), it is possible to tune the mechanical strength, stability, and morphology of the resulting hydrogels. nih.govmdpi.com

For example, the co-assembly of Fmoc-Tryptophan-OH (Fmoc-Trp-OH) and Fmoc-Lysine-Fmoc-OH (Fmoc-Lys-Fmoc-OH) results in hydrogels whose stability and transparency are dependent on the volumetric ratio of the two components. nih.govsemanticscholar.org Spectroscopic analysis confirms that the co-assembly is driven by intermolecular interactions, including π-π stacking of the fluorenyl groups. nih.gov Similarly, co-assembly of Fmoc-diphenylalanine (Fmoc-FF) with its uncapped analogue diphenylalanine (FF) leads to a composite hydrogel where the crystallization of FF is modulated by the Fmoc-FF network. nih.gov This strategy can be used to incorporate specific functionalities, such as the cell-adhesive RGD motif, into a hydrogel matrix, or to improve mechanical properties for applications like tissue engineering. nih.gov Given its unique sterically hindered nature, co-assembly of this compound with other Fmoc-amino acids could potentially lead to materials with altered packing and network structures.

Table 2: Examples of Co-Assembly in Fmoc-Peptide Systems

Co-Assembling PartnersResulting System/PropertiesInvestigated viaCitation
Fmoc-Trp-OH and Fmoc-Lys-Fmoc-OHStable, transparent hydrogels with properties dependent on the component ratio.Rheology, FT-IR, SEM, DLS, Fluorescence, Circular Dichroism nih.govsemanticscholar.org
Fmoc-Lys-Fmoc and Fmoc-Serine, Fmoc-Glutamic Acid, or Fmoc-Gly-Gly-GlyBionic hydrogels with improved morphological and rheological characteristics. The Fmoc-Lys-Fmoc/Fmoc-Glu system showed the best properties.Rheology, DLS, FT-IR, SEM, Fluorescence Microscopy mdpi.com
Fmoc-FF and FFComposite hydrogel where the crystallization of FF is modulated within the Fmoc-FF gel network.Not specified nih.gov
Fmoc-FF and Fmoc-R (Arginine)Co-assembled hydrogel with tailored rigidity suitable for supporting human osteoblast growth, especially in the presence of hydroxyapatite.Not specified nih.gov

Computational Modeling of this compound Self-Assembly and Supramolecular Architectures

Computational modeling provides invaluable, atomistic-level insights into the mechanisms of molecular self-assembly that are often inaccessible through experimental methods alone. acs.orgnih.gov While direct computational studies on the self-assembly of this compound are not available in the reviewed literature, modeling has been applied to understand both the general principles of Fmoc-peptide assembly and the specific conformational preferences of Diethylglycine (Deg) peptides.

Molecular Dynamics (MD) simulations are frequently used to study the self-assembly of Fmoc-peptides. rsc.orgnih.gov These simulations can reveal the crucial roles of π-π stacking, hydrogen bonding (both inter-peptide and with water), and hydrophobic forces in stabilizing the resulting fibrillar structures. nih.gov For example, combined experimental and computational studies on Fmoc-dialanine (Fmoc-AA) challenged the hypothesis that β-sheet formation is essential for assembly, showing instead that Fmoc group stacking and inter-residue hydrogen bonds are the primary stabilizing forces. nih.gov Coarse-grained MD models have also been developed to investigate morphological transitions by varying solvent conditions. rsc.org

Separately, computational energy analyses of Deg homopeptides have revealed that they preferentially adopt rare, fully extended C5 or 2.0₅-helical conformations, particularly in non-polar solvents, which differs from the more common helical or β-sheet structures of other peptides. researchgate.net This unique structural preference is due to the steric hindrance of the two ethyl groups on the α-carbon. researchgate.netnih.gov Future computational modeling of this compound self-assembly would need to reconcile the strong drive for Fmoc stacking with the inherent tendency of the Deg residue to adopt an extended conformation, which could lead to novel supramolecular architectures.

Table 3: Computational Modeling Approaches for Fmoc-Peptide and Related Systems

System StudiedComputational Method(s)Key FindingsCitation
Fmoc-Phe-Asp-OH (FD), Fmoc-Phe-Glu-OH (FE), Fmoc-Phe-Gln-OH (FQ)Molecular Dynamics (MD)FQ showed the highest aggregation propensity at neutral pH. Protonated FD showed higher aggregation propensity than the deprotonated form, supporting experimental gelation data. rsc.org
Fmoc-dialanine (Fmoc-AA)Replica-Exchange Molecular Dynamics (REMD)Assembly is driven primarily by Fmoc stacking and inter-residue H-bonds, not extensive β-sheet formation. Fibrils have an amphiphilic surface, promoting higher-order aggregation. nih.gov
Fmoc-Ala-Lac (depsipeptide) vs. Fmoc-AAMolecular Dynamics (MD)Fmoc-Ala-Lac self-assembles despite lacking amide-amide H-bonding capability, highlighting the dominance of other non-covalent interactions. acs.org
Diethylglycine (Deg) homopeptidesConformational Energy ComputationsPeptides adopt fully extended (C5) conformations for shorter sequences (n<7) and tend toward 3₁₀-helices for longer sequences (n=8) in non-polar solvents. researchgate.net
General Fmoc-peptidesprotCAD (protein Computer Aided Design)Software used for designing variants and performing energy calculations to predict stability. nih.gov

Advanced Applications of Fmoc Deg Oh in Research

Peptide-Based Drug Development and Medicinal Chemistry

The incorporation of non-natural amino acids and spacers like Fmoc-Deg-OH is a cornerstone of modern medicinal chemistry. It allows for the creation of peptide-based therapeutics with enhanced pharmacological profiles compared to their natural counterparts.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. uminho.ptfrontiersin.orgwjarr.comresearchgate.net The design of effective peptidomimetics often involves strategic modifications to the peptide backbone to overcome inherent limitations of natural peptides, such as rapid enzymatic degradation. uminho.ptwjarr.comslideshare.net

Table 1: Strategies in Peptidomimetic Design

Modification Strategy Purpose Example Moiety Reference
Backbone Modification Increase resistance to proteolytic enzymes. N-alkylation, D-amino acids, α,α-disubstituted glycines uminho.ptnih.gov
Conformational Constraint Enhance receptor binding and selectivity by reducing flexibility. Cyclic structures, α,α-dialkyl glycines (e.g., Deg) uminho.ptslideshare.net
Spacer Insertion Modify distance and orientation between active domains; improve solubility. Polyethylene (B3416737) glycol (PEG), Diethyleneglycol (Deg) cpcscientific.comacs.orgnih.gov

| Isosteric Replacement | Replace peptide bonds with non-hydrolyzable mimics. | Triazole rings, thioamides, hydroxyethylene | frontiersin.orgwjarr.com |

This compound is a valuable tool in the synthesis of peptide-based drugs designed to interact with specific biological pathways, which is crucial for therapeutic efficacy. chemimpex.comchemimpex.com Peptide-based drug candidates are frequently synthesized to investigate their interactions with biological targets in therapeutic areas such as oncology and metabolic diseases. adventchembio.com

The Deg spacer can play a significant role in optimizing these interactions. By acting as a linker, it can position critical pharmacophoric groups at an optimal distance and orientation to engage with a biological target. For instance, research on kinase inhibitors demonstrated that an ethylene (B1197577) glycol spacer could effectively substitute for a segment of the native amino acid sequence, maintaining the necessary affinity between two linked phosphopeptides. acs.org This illustrates how a synthetic spacer like Deg can mimic and maintain biological function, allowing for the precise targeting of pathways involved in disease progression. The development of such targeted therapies aims to increase the potency of the drug while minimizing off-target effects.

A primary challenge in peptide therapeutics is their inherent instability and low bioavailability, largely due to rapid degradation by proteases in the body. nih.govcpcscientific.combachem.com The chemical structure of this compound allows for its incorporation into peptide sequences to directly address this issue. Modifying the peptide backbone with moieties like Deg can physically obstruct the approach of proteolytic enzymes, thereby increasing the peptide's metabolic stability and prolonging its circulation half-life. uminho.ptcpcscientific.com

This concept is an extension of the well-established strategy of PEGylation, where polyethylene glycol chains are attached to peptides to improve their pharmacokinetic properties. cpcscientific.com The Deg unit represents a short, discrete ethylene glycol-based linker. The nature of such spacers is critical; studies on liraglutide (B1674861) analogues revealed that while some linkers maintained or improved activity, a triethylene glycol linker led to a significant 25-fold decrease in potency, highlighting the sensitivity of biological activity to the spacer's structure. nih.gov Furthermore, increasing a peptide's lipophilicity through modifications like adding fatty acid chains can improve cell permeability, but a balance between hydrophilicity and lipophilicity is essential for optimal bioavailability. bachem.com The inclusion of a polar Deg unit can help modulate this balance.

Table 2: Impact of Spacers on Peptide Properties

Spacer Type Peptide System Observed Effect Reference
γ-Glutamic acid Liraglutide (GLP-1 analogue) Maintained high potency and long half-life. nih.gov
Triethylene glycol Liraglutide analogue Caused a 25-fold decrease in receptor potency. nih.gov
Ethylene glycol (n=4 or 6) Tyrosine kinase-based tetrapeptide conjugate Substituted for intervening amino acids, maintaining binding affinity. acs.org

| PEG-based spacer | MUC1 glycopeptide vaccine construct | Used to connect a lipidated TLR2 ligand to the glycopeptide. | nih.gov |

Biomaterials and Tissue Engineering

The self-assembly properties of Fmoc-amino acid derivatives are leveraged in biomaterials science to create functional scaffolds that support cell growth and tissue regeneration. The inclusion of the Deg moiety can modulate the properties of these materials for specific applications.

Fmoc-derivatized peptides have the ability to self-assemble into nanofibrous hydrogels, which are highly attractive as scaffolds for three-dimensional (3D) cell culture. medchemexpress.comnih.govnih.gov These hydrogels mimic the natural extracellular matrix (ECM) with their high water content and fibrillar architecture, providing a suitable environment for cells to grow and proliferate. nih.govmdpi.com

Poly(ethylene glycol) (PEG) is a gold-standard material for creating biocompatible hydrogels for tissue culture, prized for its non-immunogenic nature and tunable properties. sigmaaldrich.cnmdpi.com The diethyleneglycol (Deg) unit within this compound introduces PEG-like characteristics into self-assembling peptide systems. This allows for the tuning of the resulting scaffold's properties, such as its mechanical stiffness and chemical functionality. nih.gov Research has demonstrated that co-assembling hydrogels made from different Fmoc-amino acids can support the viability of various cell types, including human dermal fibroblasts and bovine chondrocytes. nih.govresearchgate.net The introduction of specific chemical functionalities via these building blocks can enhance compatibility with different cells, making it possible to design scaffolds tailored to specific tissue engineering needs. nih.govresearchgate.net

Hydrogels are increasingly used as advanced wound dressings because they provide a moist environment essential for the natural healing process, promote tissue regeneration, and protect the wound from infection. researchgate.netmdpi.com Peptide-based hydrogels, including those formed from Fmoc-derivatives, are particularly well-suited for this application due to their inherent biocompatibility and their ability to mimic the native ECM. mdpi.commdpi.com

The incorporation of this compound into these hydrogel systems can enhance their properties for wound care. The hydrophilic nature of the diethyleneglycol spacer can improve the hydrogel's water retention capacity, ensuring a moist wound environment that facilitates cell migration and re-epithelialization. researchgate.net Furthermore, these scaffolds can be designed to promote the proliferation of fibroblasts and other cells crucial to the repair process. mdpi.com Studies have shown that peptide hydrogels can serve as effective platforms for tissue regeneration, making them a promising area of research for developing next-generation wound healing therapies. researchgate.netmdpi.com

Development of Hybrid Materials with this compound

The development of hybrid materials, which combine the distinct properties of different components to create novel functionalities, represents a burgeoning area of materials science. acs.org The incorporation of this compound into these materials leverages its capacity for self-assembly and its ability to impart specific structural and mechanical properties.

Hybrid hydrogels, for instance, are being designed to address challenges associated with traditional drug delivery systems and tissue engineering scaffolds. frontiersin.org In these systems, Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF) can self-assemble into nanofibrous networks, forming the basis of a hydrogel. nih.gov While direct studies on this compound-based hybrid materials are emerging, the principles established with similar Fmoc-amino acid derivatives provide a strong foundation. The combination of Fmoc-peptides with polymers, polysaccharides, or other organic molecules can lead to materials with enhanced stability, biocompatibility, and tunable mechanical properties. nih.gov For example, a hybrid hydrogel system synthesized using a PEG-based Fmoc-FF peptide demonstrated improved mechanical properties and sustained release of an encapsulated drug. frontiersin.org The design of such hybrid materials allows for precise control over their structure at the nanoscale, paving the way for materials with tailored characteristics for specific biomedical applications. mdpi.com

The synthesis of these hybrid materials often involves techniques like the sol-gel method, which allows for the creation of organic-inorganic hybrid structures at low temperatures. mdpi.com This approach enables the incorporation of delicate biomolecules and synthetic components like this compound into a single, functional material. The resulting hybrid materials can exhibit synergistic properties that surpass the capabilities of their individual components. acs.org

Hybrid Material Component Potential Contribution of this compound Example Application Area
Natural Polymers (e.g., Gelatin, Chitosan)Enhanced mechanical stability, controlled degradation rates.Tissue engineering scaffolds nih.gov
Synthetic Polymers (e.g., PEG)Tunable hydrogel properties, controlled drug release kinetics. frontiersin.orgDrug delivery systems frontiersin.org
Inorganic Nanoparticles (e.g., Bioactive Glass)Improved biocompatibility, bioactive surface for cell interaction.Bone regeneration nih.gov

Biosensors and Drug Delivery Systems

The unique properties of this compound and related Fmoc-amino acid derivatives make them highly valuable in the development of sophisticated biosensors and drug delivery systems. chemimpex.com

Hydrogels formed from the self-assembly of Fmoc-amino acids can serve as effective matrices for the encapsulation and controlled release of therapeutic agents. researchgate.net The release of a drug from a hydrogel matrix is a complex process governed by several factors, including diffusion, swelling of the hydrogel, and erosion of the polymer matrix. uni.opole.plmdpi.com

The general mechanism for drug release from a hydrogel involves the following steps:

Wetting: The surface of the hydrogel is wetted by the surrounding fluid. uni.opole.pl

Swelling: The hydrogel absorbs the fluid and swells, which increases the porosity of the matrix. mdpi.com

Diffusion: The encapsulated drug molecules diffuse through the swollen hydrogel network and are released into the surrounding medium. uni.opole.plmdpi.com

Erosion/Degradation: The hydrogel matrix may gradually erode or degrade, leading to further release of the entrapped drug. researchgate.net

In the context of Fmoc-peptide hydrogels, the release mechanism can be finely tuned. For instance, the release of the drug indomethacin (B1671933) from an Fmoc-diphenylalanine hydrogel was shown to have a two-phase profile, initially dominated by hydrogel erosion and followed by a diffusion-controlled stage. researchgate.net The incorporation of other molecules, such as doxorubicin, into a chitosan-Fmoc-diphenylalanine hydrogel demonstrated pH-responsive release, with accelerated release at lower pH values. researchgate.net This pH sensitivity is particularly relevant for targeted drug delivery to acidic tumor microenvironments.

Factor Influence on Drug Release Controlling Mechanism
Hydrogel CompositionAffects matrix density and drug-matrix interactions.Diffusion, Erosion uni.opole.pl
Drug Properties (Size, Charge)Determines the rate of diffusion through the hydrogel pores.Diffusion mdpi.com
Environmental pHCan trigger swelling or degradation of pH-sensitive hydrogels.Swelling, Degradation researchgate.net
Cross-linking DensityHigher cross-linking can slow down drug release.Diffusion uni.opole.pl

Surface functionalization is a critical step in the development of biosensors, enabling the attachment of specific biorecognition elements to a sensor surface. mdpi.com this compound can be utilized in the synthesis of peptides that act as these recognition elements. The process of surface functionalization often involves creating a stable layer of molecules that can specifically bind to the target analyte.

Common strategies for surface functionalization include the formation of self-assembled monolayers (SAMs) on gold surfaces using thiol-containing molecules. mdpi.com Peptides synthesized with this compound can be designed to include a cysteine residue, which contains a thiol group for attachment to a gold surface. Alternatively, surfaces can be modified with active chemical groups like carboxyl or amino groups, which can then be used to immobilize peptides through amide bond formation. mdpi.comnih.gov

The unique structural constraints imposed by the diethylglycine residue in a peptide sequence can influence the peptide's conformation and its binding affinity and specificity for the target molecule. This makes this compound a valuable tool for creating highly specific biosensing surfaces.

Functionalization Strategy Description Relevance to this compound Peptides
Gold-Thiol ChemistryFormation of a strong bond between a thiol group and a gold surface. mdpi.comPeptides containing a cysteine residue can be readily attached.
Amide CouplingReaction between carboxyl and amino groups to form an amide bond. nih.govPeptides can be immobilized on surfaces functionalized with carboxyl or amino groups.
Click ChemistryHighly efficient and specific reactions for bioconjugation. mdpi.comPeptides can be modified with azide (B81097) or alkyne groups for attachment to appropriately functionalized surfaces.
SilanizationModification of silicon-based surfaces with silane (B1218182) molecules. nih.govPeptides can be attached to silanized surfaces through various coupling chemistries.

Catalysis and Nanoreactor Development

The self-assembling properties of Fmoc-amino acid derivatives are also being explored for the development of novel catalytic systems and nanoreactors. The organized, fibrillar structures formed by these molecules can provide a scaffold for the precise positioning of catalytic residues. While research in this area is still developing, the concept of using peptide-based nanostructures for catalysis has been demonstrated. nsf.gov

The incorporation of this compound into a peptide sequence could be used to create specific microenvironments within a self-assembled nanostructure, potentially influencing the rate and selectivity of a chemical reaction. These peptide-based nanoreactors could offer advantages in terms of modularity and the ability to operate in aqueous environments. nsf.gov

Research in Neuroscience and Neuropeptide Studies

This compound serves as a crucial building block in the synthesis of peptides for neuroscience research. chemimpex.com Neuropeptides, which are short chains of amino acids, play vital roles in the nervous system, acting as neurotransmitters and neuromodulators. researchgate.netacs.org The synthesis of neuropeptide analogs containing unnatural amino acids like diethylglycine allows researchers to study structure-activity relationships and develop more stable and potent therapeutic agents.

The steric bulk of the diethylglycine residue can be used to constrain the conformational flexibility of a peptide, which can be important for its biological activity. By systematically replacing natural amino acids with diethylglycine, researchers can probe the conformational requirements for receptor binding and signaling. This approach is valuable in the development of new drugs for neurological disorders. researchgate.net

Combinatorial Chemistry and Peptide Library Generation

This compound is an important component in the field of combinatorial chemistry and the generation of peptide libraries. chemimpex.com Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. researchgate.net In the context of peptide synthesis, this involves the systematic combination of different amino acids to create a vast library of peptides.

The use of this compound and other unnatural amino acids in these libraries significantly expands the chemical space that can be explored. delivertherapeutics.comacs.org This is particularly important in drug discovery, where the goal is to identify molecules with high affinity and specificity for a particular biological target. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for generating these libraries. acs.orgnih.gov The ability to incorporate residues like diethylglycine allows for the creation of peptides with novel structures and potentially improved pharmacokinetic properties.

Analytical and Characterization Methodologies for Fmoc Deg Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-Deg-OH. It is primarily used to assess the purity of the synthesized amino acid derivative and to monitor the progress of solid-phase peptide synthesis (SPPS) reactions where it is used as a building block.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18-functionalized silica) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in water is typically used to elute the compounds. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent. Commercial specifications for this compound often cite a purity of ≥ 98%, as determined by HPLC chemimpex.com.

In research settings, such as the development of peptide-based PET ligands, RP-HPLC is used to analyze and purify the final products containing the diethylglycine residue nih.gov. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety and the peptide bonds exhibit strong absorbance at specific wavelengths, typically 220 nm nih.gov.

Table 1: Typical Parameters for Analytical RP-HPLC of this compound Containing Peptides

Parameter Typical Value/Condition Purpose
Column C18, 3.5-5 µm particle size Stationary phase for hydrophobic separation.
Mobile Phase A Water with 0.1% TFA Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% TFA Organic component for elution.
Gradient Linear gradient, e.g., 5% to 95% B To elute compounds with varying polarities.
Flow Rate ~1.0 mL/min Standard analytical flow rate.

| Detection | UV at 220 nm | To detect peptide bonds and aromatic residues. |

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the identity of a molecule by measuring its mass-to-charge ratio (m/z). For compounds synthesized using this compound, electrospray ionization mass spectrometry (ESI-MS) is a commonly employed method raineslab.com.

During the synthesis of peptides containing a diethylglycine (Deg) residue, MS provides unequivocal confirmation that the correct amino acid has been incorporated into the peptide chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. The experimental (found) mass is compared against the calculated monoisotopic exact mass for the expected chemical formula. A close match between these values confirms the identity of the synthesized peptide raineslab.com.

Table 2: Example of Mass Spectrometry Data for a Peptide Containing Diethylglycine (Deg)

Peptide Sequence Chemical Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z) Reference
TrpZip2-B C₈₀H₁₀₅N₁₉O₂₀ 1650.76 1650.55 raineslab.com

Quantitative Determination of Fmoc Groups on Materials and Peptides

A critical parameter in solid-phase peptide synthesis is the loading capacity of the resin, which is the amount of the first Fmoc-protected amino acid attached to the solid support. A standard and widely used method for quantifying this loading involves the spectrophotometric analysis of the Fmoc group.

This technique is based on the base-catalyzed cleavage of the Fmoc protecting group. A known mass of the this compound-functionalized resin is treated with a basic solution, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). The base removes the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct is a strong chromophore with a distinct UV absorbance maximum around 300-301 nm.

By measuring the absorbance of the resulting solution with a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εcl), the concentration of the adduct can be determined. Knowing the molar extinction coefficient (ε) of the adduct, the path length (l) of the cuvette, and the volume of the solution, the total amount of Fmoc groups, and thus the loading of this compound on the resin, can be accurately calculated. This method is also applicable to other materials functionalized with Fmoc-protected molecules.

Table 3: Parameters for UV-Vis Quantification of Fmoc-Group Cleavage

Parameter Value Unit
Cleavage Reagent 20% Piperidine in DMF v/v
Analyte Dibenzofulvene-piperidine adduct -
Wavelength (λmax) ~301 nm

| Molar Extinction Coefficient (ε) | 7800 | M⁻¹cm⁻¹ |

Rheological Characterization of Self-Assembled Systems

Rheology is the study of the flow and deformation of matter, and it is a crucial technique for characterizing the mechanical properties of hydrogels that can be formed by the self-assembly of certain Fmoc-amino acid derivatives. While specific studies on the self-assembly and rheological properties of this compound are not prominent in the reviewed literature, the methodologies applied to analogous systems are well-established.

For Fmoc-amino acids that form hydrogels, oscillatory rheology is used to probe the viscoelastic properties of the material. Key parameters obtained from these experiments are the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component. A material is considered a gel when G′ is significantly greater than G″ and both are independent of frequency over a range.

Typical rheological tests include:

Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER), where the structure of the gel is not disrupted by the applied strain.

Frequency Sweep: Performed at a constant strain within the LVER to characterize the gel's behavior over a range of timescales.

Time Sweep: Used to monitor the kinetics of gel formation at a constant strain and frequency.

These analyses provide quantitative data on gel stiffness, stability, and formation dynamics, which are critical for applications in areas like tissue engineering and drug delivery.

Thermal Analysis (e.g., TGA) of this compound and its Assemblies

Thermal analysis techniques are used to study the physical properties of materials as a function of temperature. For the this compound compound itself, determining the melting point is a basic measure of purity. The melting point for this compound has been reported to be in the range of 134 - 136 °C chemimpex.com.

For self-assembled systems, such as hydrogels formed from other Fmoc-amino acids, thermogravimetric analysis (TGA) is often employed. TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is typically performed on a lyophilized (freeze-dried) sample of the hydrogel to remove water. The resulting data provides information on the thermal stability of the self-assembled network. The TGA curve shows the temperatures at which the material decomposes. For Fmoc-amino acid based structures, decomposition often occurs in multiple steps corresponding to the loss of side chains, the peptide backbone, and the Fmoc group itself. This information is valuable for understanding the thermal limits of the material.

Challenges and Future Perspectives in Fmoc Deg Oh Research

Addressing Racemization and Side Reactions in Synthesis

A significant advantage of α,α-disubstituted amino acids like diethylglycine is their inherent resistance to racemization at the α-carbon during peptide synthesis. This is due to the absence of a hydrogen atom at this position, which typically is the site of enolization-mediated epimerization under basic or activating conditions. This property makes Fmoc-Deg-OH a valuable building block for synthesizing peptides where maintaining chiral purity is paramount.

However, the steric hindrance imposed by the two ethyl groups at the α-carbon presents a considerable challenge for coupling reactions. The bulky nature of this compound can lead to slower reaction kinetics and incomplete coupling, especially when adjacent to other sterically demanding amino acid residues. To overcome this, more potent coupling reagents and longer reaction times are often necessary. The use of aggressive coupling conditions can, in turn, increase the risk of side reactions involving other sensitive amino acids within the peptide sequence, such as aspartimide formation from aspartic acid residues. nih.govpeptide.com

Common side reactions encountered in Fmoc solid-phase peptide synthesis (SPPS) that can be indirectly influenced by the challenges of incorporating this compound include:

Diketopiperazine formation: This is particularly prevalent at the dipeptide stage and can be exacerbated if the coupling of the second amino acid is slow. iris-biotech.de

Aspartimide formation: The use of stronger bases or prolonged reaction times to facilitate the coupling of sterically hindered residues can promote this side reaction in sequences containing aspartic acid. nih.gov

Incomplete Fmoc deprotection: The aggregation of the growing peptide chain, potentially induced by bulky residues, can hinder the removal of the Fmoc group, leading to deletion sequences. chempep.com

Future research in this area is focused on the development of novel coupling reagents and methodologies that can efficiently mediate amide bond formation with sterically hindered amino acids like diethylglycine under milder conditions, thereby minimizing the occurrence of side reactions.

Table 1: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
Side ReactionDescriptionCommon Mitigation Strategies
RacemizationLoss of stereochemical integrity at the α-carbon.Not a concern for this compound. For other amino acids, use of additives like HOBt or OxymaPure.
Aspartimide FormationCyclization of aspartyl residues, leading to chain branching and epimerization.Use of protecting groups like O-tert-butyl (OtBu) and addition of HOBt to the deprotection solution. nih.govpeptide.com
Diketopiperazine FormationIntramolecular cyclization of a dipeptidyl-resin, causing chain termination.Use of 2-chlorotrityl chloride resin for the first two amino acids; coupling of pre-formed dipeptides. iris-biotech.de
Incomplete CouplingFailure to form the peptide bond, leading to deletion sequences.Use of more potent coupling reagents (e.g., HATU, HCTU), elevated temperatures, and longer reaction times.

Enhancing Solubility and Handling of this compound Derivatives

The solubility of Fmoc-protected amino acids in common organic solvents used for SPPS, such as N,N-dimethylformamide (DMF), is a critical factor for efficient synthesis. The hydrophobic nature of the fluorenylmethoxycarbonyl (Fmoc) group, combined with the alkyl side chains of diethylglycine, can influence the solubility of this compound. While generally soluble in polar aprotic solvents, issues can arise, particularly at higher concentrations or in greener solvent alternatives. researchgate.net

Furthermore, the incorporation of bulky, conformationally constrained residues like diethylglycine can significantly impact the properties of the growing peptide chain. These residues can induce specific secondary structures, such as helices or turns, which may lead to aggregation and decreased solvation of the peptide-resin complex. This on-resin aggregation can physically obstruct reactive sites, leading to incomplete reactions in both coupling and deprotection steps. chempep.com

Strategies to enhance the solubility and handling of peptides containing this compound derivatives include:

Solvent Screening: Exploring alternative "green" solvents or solvent mixtures that can better solvate both the this compound building block and the growing peptide chain. researchgate.net

Chaotropic Agents: The addition of salts like LiCl to the reaction mixture can help to disrupt secondary structures and improve solvation.

High-Temperature Synthesis: Performing the synthesis at elevated temperatures can help to overcome kinetic barriers and reduce aggregation.

Future work will likely focus on developing novel resin supports and linker technologies that can improve the solvation of "difficult" sequences containing sterically hindered amino acids.

Exploring Novel Applications in Emerging Fields

The unique conformational constraints imposed by α,α-disubstituted amino acids make them valuable tools for designing peptides with specific and enhanced properties. The incorporation of diethylglycine can be used to:

Induce and Stabilize Secondary Structures: The restricted torsional angles of the peptide backbone around a Deg residue can promote the formation of helical or turn structures. This is particularly useful in the design of peptidomimetics and protein secondary structure mimics.

Enhance Metabolic Stability: Peptides containing α,α-disubstituted amino acids often exhibit increased resistance to enzymatic degradation by proteases, which can improve their in vivo half-life and bioavailability as therapeutic agents. nih.gov

Modulate Biological Activity: By altering the conformation of a peptide, the introduction of diethylglycine can fine-tune its binding affinity and selectivity for biological targets.

These properties open up a wide range of potential applications for peptides containing this compound in emerging fields such as:

Drug Discovery: The development of more stable and potent peptide-based therapeutics. nih.gov

Biomaterials: The design of self-assembling peptides for applications in tissue engineering and drug delivery.

Catalysis: The creation of novel peptide-based catalysts with defined three-dimensional structures.

The continued exploration of the conformational effects of incorporating diethylglycine into peptides will undoubtedly lead to the discovery of new and innovative applications.

Development of Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. csic.es Key areas of focus include the replacement of hazardous solvents, the reduction of waste, and the use of more energy-efficient processes.

For the synthesis and utilization of this compound, green chemistry approaches include:

Greener Solvents: Replacing traditional solvents like DMF and dichloromethane (DCM) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or N-butylpyrrolidinone (NBP). semanticscholar.org The solubility and performance of this compound in these solvents is an active area of research.

Atom Economy: The synthesis of this compound itself can be optimized to improve atom economy and reduce the generation of hazardous byproducts.

A significant challenge in applying green chemistry principles to the use of this compound is the potential for reduced reaction efficiency of this sterically hindered amino acid in greener solvents, which may not possess the same high solvating power as traditional solvents like DMF. semanticscholar.org Future research will aim to develop robust and efficient protocols for the synthesis and incorporation of this compound that are both environmentally sustainable and chemically effective.

Table 2: Green Solvents in Peptide Synthesis
SolventKey PropertiesChallenges
N,N-Dimethylformamide (DMF) (Traditional)High polarity and solvating powerReprotoxic, high boiling point
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicityLower polarity than DMF, potential for peroxide formation
N-Butylpyrrolidinone (NBP)Lower toxicity than DMF, high boiling pointHigher viscosity, potential for reduced reaction rates
WaterEnvironmentally benign, non-toxicPoor solubility of Fmoc-protected amino acids, potential for hydrolysis

Advanced Computational Tools for Predictive Design and Understanding

Computational chemistry and bioinformatics are playing an increasingly important role in modern peptide science. These tools can be used to predict the challenges and outcomes of peptide synthesis and to rationally design peptides with desired properties.

For research involving this compound, advanced computational tools can be applied to:

Predict Synthetic Difficulty: Machine learning models can be trained on large datasets of peptide synthesis outcomes to predict the likelihood of incomplete couplings or other side reactions when incorporating sterically hindered residues like diethylglycine. nih.gov

Design Novel Peptides: Generative AI models are being developed to design novel peptide sequences with specific properties, such as high binding affinity for a target protein or a propensity to self-assemble into a desired nanostructure. arxiv.org These tools can be used to explore the vast chemical space of peptides containing non-proteinogenic amino acids like diethylglycine.

The synergy between computational prediction and experimental validation is expected to accelerate the development of novel peptides with tailored properties and to provide a deeper understanding of the fundamental challenges associated with their synthesis. udel.edu

Q & A

Q. How should researchers manage conflicting data when publishing findings on this compound’s biochemical efficacy?

  • Methodological Answer :
  • Transparency : Disclose all raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials.
  • Sensitivity Analysis : Test hypotheses under varying conditions (e.g., buffer pH, ionic strength).
  • Peer Review : Pre-submit to preprint servers (e.g., bioRxiv) for community feedback. Use platforms like Zenodo to archive datasets with DOIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.